molecular formula C22H30N2O2 B4840209 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 931586-49-1

4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No. B4840209
CAS RN: 931586-49-1
M. Wt: 354.5 g/mol
InChI Key: DEZCXDHAJMKBQF-UHFFFAOYSA-N
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Description

4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one, also known as BPC-157, is a synthetic peptide that has been shown to have various therapeutic effects in animal studies. BPC-157 is a pentadecapeptide consisting of 15 amino acids and has a molecular weight of 1419.53552 g/mol.

Mechanism of Action

The exact mechanism of action of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to act through several pathways. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to interact with growth factors such as FGF-2 and VEGF, which play a crucial role in tissue repair and angiogenesis. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one also activates the FAK/ERK signaling pathway, which promotes cell proliferation and migration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to upregulate the expression of genes involved in collagen synthesis and downregulate genes involved in inflammation.
Biochemical and Physiological Effects:
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in animal studies. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to increase the expression of growth factors such as FGF-2 and VEGF, which promote angiogenesis and tissue repair. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has also been shown to increase the expression of genes involved in collagen synthesis, which is essential for tissue regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to have anti-inflammatory and analgesic effects, which may be beneficial in conditions such as arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its stability in aqueous solution, ease of synthesis, and low toxicity. However, there are also some limitations to using 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one in lab experiments. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has only been studied in animal models, and its effects in humans are not well understood. Additionally, the optimal dosage and administration route of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one have not been established, which may affect its efficacy.

Future Directions

There are several future directions for research on 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one. One area of interest is the development of new delivery methods for 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one, such as transdermal patches or nanoparticles, which may improve its efficacy. Another area of interest is the investigation of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one's effects on different tissues and organs, such as the heart and lungs. Additionally, more studies are needed to determine the optimal dosage and administration route of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one for different conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one in humans.
Conclusion:
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic peptide that has shown promise in animal studies for its therapeutic potential in various conditions. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to have angiogenic, anti-inflammatory, analgesic, and neuroprotective effects, which may be beneficial in tissue repair and regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its stability in aqueous solution and low toxicity, but there are also some limitations to its use. Future research on 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one may lead to the development of new therapies for various conditions and improve our understanding of its mechanism of action.

Scientific Research Applications

4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been extensively studied in animal models for its therapeutic potential in various conditions, including gastrointestinal disorders, liver damage, muscle and tendon injuries, bone fractures, and nerve damage. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to promote angiogenesis, cell proliferation, and collagen synthesis, which are essential for tissue repair and regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has also been reported to have anti-inflammatory, analgesic, and neuroprotective effects.

properties

IUPAC Name

5,7-dimethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-10-6-19(7-11-23)24-8-4-3-5-9-24/h12-14,19H,3-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZCXDHAJMKBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC(CC3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155922
Record name 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

931586-49-1
Record name 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931586-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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